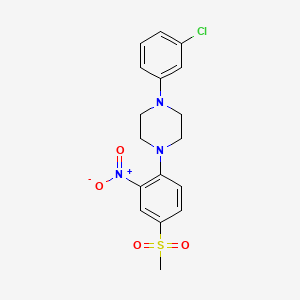

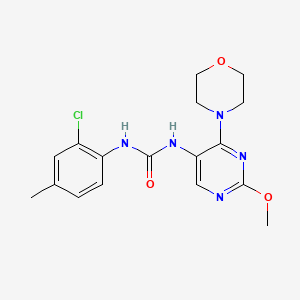

![molecular formula C21H16N2O3S2 B2575437 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide CAS No. 896344-37-9](/img/structure/B2575437.png)

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide is a chemical compound with the molecular formula C22H16N2OS . It has a molecular weight of 356.4 g/mol . The compound is also known by other names such as N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized as inhibitors of kynurenine 3-hydroxylase . The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C22H16N2OS/c25-21(23-19-9-5-2-6-10-19)17-11-13-18(14-12-17)22-24-20(15-26-22)16-7-3-1-4-8-16/h1-15H,(H,23,25) . The compound has a complexity of 451 . Physical And Chemical Properties Analysis

This compound has several computed properties . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 70.2 Ų .Scientific Research Applications

Anticancer Activity

A series of compounds, including derivatives similar to N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide, were designed and synthesized, exhibiting moderate to excellent anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds demonstrated higher anticancer activities compared to the reference drug etoposide, highlighting their potential as anticancer agents (Ravinaik et al., 2021).

Antimalarial and Antiviral Properties

N-(phenylsulfonyl)acetamide derivatives, structurally related to the compound , were examined for their antimalarial activity, showing promise with IC50 values of <30µM. Additionally, their ADMET properties were characterized, indicating no cytotoxicity at confirmed concentrations. These derivatives also demonstrated potential as COVID-19 therapeutic agents through computational calculations and molecular docking studies, suggesting their broad spectrum of biological activity (Fahim & Ismael, 2021).

Antimicrobial Effects

A diverse range of N-(thiazol-2-yl)benzamide derivatives, including compounds similar to the one in focus, were synthesized and evaluated for their antimicrobial activity. These compounds showed significant inhibitory effects against various pathogenic strains, with some molecules surpassing the reference drugs in efficacy against Gram-positive bacterial strains and Candida strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017).

Antitubercular Activity

Novel sulfonyl derivatives incorporating a thiazole moiety were synthesized and characterized, showing moderate to significant antibacterial and antifungal activities. Notably, some of these compounds exhibited excellent antitubercular activity against Mycobacterium tuberculosis H37Rv, suggesting their utility as potent antitubercular agents (Kumar, Prasad, & Chandrashekar, 2013).

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives uncovered a subset capable of acting as supramolecular gelators for ethanol/water and methanol/water mixtures. These findings underscore the chemical versatility and application potential of such compounds in materials science, particularly in the formation of gels through non-covalent interactions and molecular engineering (Yadav & Ballabh, 2020).

Future Directions

The future directions for research on N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide could involve further exploration of its potential biological activities. Similar compounds have shown promise as inhibitors of kynurenine 3-hydroxylase , suggesting potential applications in the treatment of diseases related to this enzyme. Further studies could also explore the compound’s potential anti-inflammatory properties .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been known to exhibit their effects through various mechanisms depending on their specific structures and targets .

Biochemical Pathways

Benzothiazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Benzothiazole derivatives have been associated with a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-28(25,26)17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVRJKDPKAYZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)

![4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B2575357.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2575361.png)

![4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2575363.png)

![1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one](/img/structure/B2575366.png)

![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2575368.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2575369.png)

![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2575371.png)

![2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol](/img/structure/B2575372.png)